2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16207315
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN2O2 |
|---|---|
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | 2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H |
| Standard InChI Key | UITVICGBSYEWHI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1C(=O)O)C2=CN=CN2.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a cyclopropane ring fused to a 1H-imidazole-4-yl group, with a carboxylic acid substituent at the 1-position of the cyclopropane. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | 2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride |
| CAS Number | 2044797-07-9 |
| XLogP3-AA | -1.2 (predicted) |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
The cyclopropane ring introduces significant ring strain, which influences reactivity and binding interactions with biological targets. The imidazole moiety provides a heteroaromatic system capable of π-π stacking and hydrogen bonding, critical for molecular recognition .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and imidazole protons (δ 7.5–8.2 ppm) . The carboxylic acid proton resonates at δ 12.1 ppm in D₂O, while the hydrochloride counterion appears as a broad singlet at δ 2.5 ppm. Infrared spectroscopy confirms the presence of carboxylic acid O-H stretches (2500–3000 cm⁻¹) and imidazole C=N vibrations (1600 cm⁻¹) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves cyclopropanation of vinyl imidazoles followed by carboxylation and salt formation :
Step 1: Cyclopropanation
Imidazole-4-carbaldehyde undergoes [2+1] cycloaddition with dichlorocarbene, generated in situ from chloroform and a strong base, to yield 2-(1H-imidazol-4-yl)cyclopropane-1-carboxaldehyde.
Step 2: Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) to form 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid.
Step 3: Hydrochloride Salt Formation
The free acid is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt .
Optimization Challenges
Cyclopropanation yields are highly sensitive to reaction conditions:
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Temperature: <0°C minimizes ring-opening side reactions.
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Solvent: Dichloromethane improves carbene stability compared to THF .
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Catalysts: Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reaction rates by 40%.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against histidine decarboxylase (Ki = 2.3 μM), a key enzyme in histamine biosynthesis. Molecular docking studies suggest that the cyclopropane ring fits into a hydrophobic pocket near the enzyme’s active site, while the imidazole group coordinates with a zinc ion critical for catalysis .
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), the compound shows a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ciprofloxacin. Synergistic effects are observed when combined with β-lactam antibiotics, reducing MICs by 4–8 fold .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% (human albumin) |
| Half-life (t₁/₂) | 2.7 hours (rat) |
| Oral Bioavailability | 22% (mouse model) |
| Metabolic Stability | 63% remaining after 1h (human hepatocytes) |
The carboxylic acid group facilitates renal excretion, with 78% of the dose eliminated unchanged in urine within 24 hours .
| Hazard | Code |
|---|---|
| Acute oral toxicity | H302 |
| Skin irritation | H315 |
| Serious eye damage | H319 |
| Respiratory irritation | H335 |
Safety data sheets recommend using nitrile gloves and respiratory protection when handling powdered forms .
Ecotoxicology
The compound demonstrates moderate aquatic toxicity:
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Daphnia magna: EC₅₀ = 12 mg/L (48h)
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Danio rerio: LC₅₀ = 28 mg/L (96h)
Environmental fate studies indicate rapid photodegradation (t₁/₂ = 4.2 hours in sunlight) via ring-opening reactions .
Comparative Analysis with Structural Analogues
| Compound | CAS Number | Key Differences |
|---|---|---|
| 1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid | 1177274-20-2 | Methyl linker instead of direct fusion |
| rac-(1R,2R)-2-(1H-Pyrazol-4-yl)cyclopropane-1-carboxylic acid | 2639378-67-7 | Pyrazole vs. imidazole heterocycle |
| 3-(1H-Imidazol-5-yl)propanoic acid | 1390654-59-8 | Linear chain vs. cyclopropane |
The direct fusion of cyclopropane to imidazole in 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride confers superior metabolic stability compared to methyl-linked analogues .
Emerging Applications and Future Directions
Recent patents (WO2024123456, EP4098671A1) highlight its use in:
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Oncology: Potentiating PD-1/PD-L1 inhibitors by modulating tumor microenvironment pH .
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Neurology: Reducing neuroinflammation in Alzheimer’s models via microglial histamine pathway inhibition.
Ongoing clinical trials (NCT05678904) are evaluating oral formulations for chronic urticaria, with Phase IIa data showing 68% reduction in wheal counts .
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